molecular formula C12H17NO3 B14425542 N,N-diethyl-2-hydroxy-5-methoxybenzamide CAS No. 85630-32-6

N,N-diethyl-2-hydroxy-5-methoxybenzamide

Cat. No.: B14425542
CAS No.: 85630-32-6
M. Wt: 223.27 g/mol
InChI Key: WGCIYBDSBINXJT-UHFFFAOYSA-N
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Description

N,N-diethyl-2-hydroxy-5-methoxybenzamide: is an organic compound with a complex structure that includes both amide and phenolic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-hydroxy-5-methoxybenzamide typically involves the reaction of 2-hydroxy-5-methoxybenzoic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-hydroxy-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N,N-diethyl-2-hydroxy-5-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-hydroxy-5-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenolic and amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Hydroxy-5-methoxybenzaldehyde: Shares the phenolic and methoxy groups but lacks the amide functionality.

    N,N-diethyl-2-hydroxybenzamide: Similar structure but without the methoxy group.

Uniqueness: N,N-diethyl-2-hydroxy-5-methoxybenzamide is unique due to the presence of both the methoxy and amide groups, which confer distinct chemical and biological properties

Properties

CAS No.

85630-32-6

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N,N-diethyl-2-hydroxy-5-methoxybenzamide

InChI

InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)10-8-9(16-3)6-7-11(10)14/h6-8,14H,4-5H2,1-3H3

InChI Key

WGCIYBDSBINXJT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)OC)O

Origin of Product

United States

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